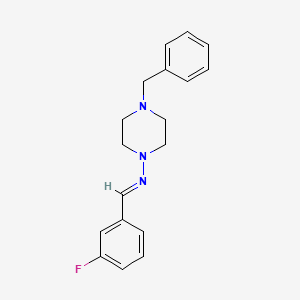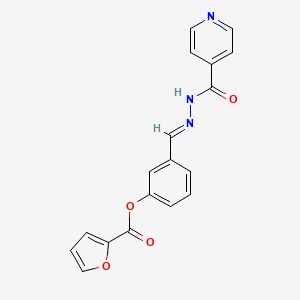
2-(4-bromophenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-(4-bromophenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole derivatives typically involves dehydration of diarylhydrazide, with yields up to 78.9% reported under optimized reaction conditions. These derivatives are characterized using spectroscopic methods such as IR and NMR, highlighting the critical role of reaction conditions in the synthesis process (Liu Yu et al., 2006).
Molecular Structure Analysis
The molecular structure of 2-(4-bromophenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole derivatives is elucidated using various spectroscopic techniques, including IR and NMR. The detailed molecular structure helps in understanding the photoluminescent properties, where the derivatives show maximum UV absorption wavelengths between 280 to 301 nm and peak photoluminescent wavelengths between 350 to 370 nm, indicating the influence of aryl groups on these properties (Liu Yu et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-bromophenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole derivatives are diverse, including the Suzuki cross-coupling reaction, which introduces various aryl groups, enhancing the compound's absorption, emission spectra, and electrochemical properties. Such modifications are essential for exploring the potential applications of these derivatives in different fields (A. Kudelko et al., 2015).
Physical Properties Analysis
The physical properties, including UV absorption and photoluminescent properties of 2-(4-bromophenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole derivatives, are significantly influenced by the aryl groups attached to the oxadiazole ring. These properties suggest potential applications in organic optical materials, underscoring the importance of structural modifications on the physical characteristics of these compounds (Liu Yu et al., 2006).
Chemical Properties Analysis
The chemical properties of 2-(4-bromophenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole derivatives, such as reactivity and potential as electrophilic or nucleophilic sites, can be deduced from molecular structure analysis. Detailed spectroscopic studies provide insights into the compound's stability, reactivity, and interactions with different chemical agents, offering a foundation for further exploration of its applications (Liu Yu et al., 2006).
科学的研究の応用
Antimicrobial and Hemolytic Activity
Research has demonstrated that 2,5-disubstituted 1,3,4-oxadiazole compounds exhibit significant antimicrobial properties. A study by Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, revealing that these compounds possess notable antimicrobial activity against selected microbial species, with specific derivatives showing potent effects. Moreover, their hemolytic activity was assessed, indicating low toxicity, making them viable for further biological screening and application trials (Gul et al., 2017).
Corrosion Inhibition
Oxadiazole derivatives are also explored for their corrosion inhibition capabilities. Kalia et al. (2020) studied two oxadiazole derivatives for their effectiveness in preventing mild steel corrosion in hydrochloric acid solution. Their research concluded that these derivatives act as excellent corrosion inhibitors, with the efficiency increasing at higher concentrations and lower temperatures. The study provided insights into the mechanism of inhibition and suggested the potential industrial applications of oxadiazole derivatives in corrosion protection (Kalia et al., 2020).
Optical and Electrochemical Properties
Oxadiazole rings have been incorporated into compounds for their optical and electrochemical applications. Chandrakantha et al. (2011) synthesized a new series of 1,3,4-oxadiazole derivatives, exploring their nonlinear optical properties. The study found that certain compounds exhibit optical limiting behavior, making them suitable for optoelectronic applications (Chandrakantha et al., 2011).
作用機序
Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s used as a drug, the mechanism of action would depend on the biological target. If it’s used as a reactant in a chemical reaction, the mechanism would depend on the reaction conditions and the other reactants .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-bromophenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-3-2-4-12(9-10)15-18-17-14(19-15)11-5-7-13(16)8-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWDDNPHOZFWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5545654.png)

![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5545687.png)
![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)
![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)
![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)
![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)

![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)